Cas no 54788-18-0 (2-bromo-1-(bromomethyl)-4-methoxybenzene)
2-bromo-1-(bromomethyl)-4-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2-bromo-1-(bromomethyl)-4-methoxy-
- 2-bromo-1-(bromomethyl)-4-methoxybenzene
- 2-Brom-4-methoxybenzylbromid
- 2-bromo-1-bromomethyl-4-methoxybenzene
- 2-bromo-4-methoxybenzyl bromide
- Benzene,2-bromo-1-(bromomethyl)-4-methoxy
- DTXSID90442213
- 54788-18-0
- AMY41799
- EN300-256884
- AS-46310
- ATTFAYYIRHBGME-UHFFFAOYSA-N
- AKOS013398297
- SCHEMBL3527192
- CL9366
- MFCD18390186
- DB-163865
-
- MDL: MFCD18390186
- Inchi: 1S/C8H8Br2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
- InChI Key: ATTFAYYIRHBGME-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1CBr)OC
Computed Properties
- Exact Mass: 277.89400
- Monoisotopic Mass: 277.89419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.759±0.06 g/cm3(Predicted)
- Melting Point: 54-56 °C(Solv: ligroine (8032-32-4))
- Boiling Point: 292.0±25.0 °C(Predicted)
- PSA: 9.23000
- LogP: 3.35260
2-bromo-1-(bromomethyl)-4-methoxybenzene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-bromo-1-(bromomethyl)-4-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B687963-50mg |
2-Bromo-1-(bromomethyl)-4-methoxybenzene |
54788-18-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B687963-100mg |
2-Bromo-1-(bromomethyl)-4-methoxybenzene |
54788-18-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B687963-500mg |
2-Bromo-1-(bromomethyl)-4-methoxybenzene |
54788-18-0 | 500mg |
$ 135.00 | 2022-06-06 | ||
| abcr | AB453003-1 g |
2-Bromo-1-(bromomethyl)-4-methoxybenzene, 95%; . |
54788-18-0 | 95% | 1g |
€169.50 | 2023-07-18 | |
| abcr | AB453003-5 g |
2-Bromo-1-(bromomethyl)-4-methoxybenzene, 95%; . |
54788-18-0 | 95% | 5g |
€433.00 | 2023-07-18 | |
| abcr | AB453003-10 g |
2-Bromo-1-(bromomethyl)-4-methoxybenzene, 95%; . |
54788-18-0 | 95% | 10g |
€756.00 | 2023-07-18 | |
| abcr | AB453003-25 g |
2-Bromo-1-(bromomethyl)-4-methoxybenzene, 95%; . |
54788-18-0 | 95% | 25g |
€1,470.00 | 2023-07-18 | |
| Alichem | A015001067-250mg |
3-Bromo-4-(bromomethyl)anisole |
54788-18-0 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A015001067-500mg |
3-Bromo-4-(bromomethyl)anisole |
54788-18-0 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A015001067-1g |
3-Bromo-4-(bromomethyl)anisole |
54788-18-0 | 97% | 1g |
$1445.30 | 2023-09-01 |
2-bromo-1-(bromomethyl)-4-methoxybenzene Suppliers
2-bromo-1-(bromomethyl)-4-methoxybenzene Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-bromo-1-(bromomethyl)-4-methoxybenzene
Compound CAS No. 54788-18-0: Benzene, 2-bromo-1-(bromomethyl)-4-methoxy
Benzene, 2-bromo-1-(bromomethyl)-4-methoxy (CAS No. 54788-18-0) is a highly specialized organic compound with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a bromine atom at position 2, a bromomethyl group at position 1, and a methoxy group at position 4. The combination of these substituents imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of various complex molecules.
The synthesis of Benzene, 2-bromo-1-(bromomethyl)-4-methoxy involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic chemistry have enabled more efficient pathways for its production. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to assemble the bromomethyl group onto the benzene ring. These methods not only enhance yield but also reduce the environmental footprint compared to traditional synthesis routes.
In terms of applications, this compound has found significant utility in the development of advanced materials. Its brominated substituents make it an excellent candidate for use in polymerization reactions, where it can serve as a functional monomer to create polymers with tailored properties. For example, recent studies have demonstrated its potential in creating stimuli-responsive polymers that exhibit reversible changes in physical properties under external stimuli such as temperature or pH.
Beyond materials science, Benzene, 2-bromo-1-(bromomethyl)-4-methoxy has also shown promise in the field of medicinal chemistry. Its structure provides a versatile scaffold for drug design, particularly in the development of kinase inhibitors and other bioactive molecules. The methoxy group at position 4 contributes to increased lipophilicity, enhancing the compound's ability to cross biological membranes and interact with target proteins.
The methoxy substitution also plays a critical role in modulating the electronic properties of the molecule. This is particularly important in applications involving electron transfer processes, such as in dye-sensitized solar cells (DSSCs). Recent research has highlighted its potential as a photosensitizer due to its ability to efficiently absorb light and transfer electrons to semiconductor materials like titanium dioxide.
In addition to its synthetic applications, this compound has been extensively studied for its role in fundamental chemical mechanisms. For example, investigations into its reactivity under various conditions have provided insights into the behavior of brominated aromatic systems. These studies have contributed to our understanding of nucleophilic aromatic substitution and electrophilic substitution mechanisms, which are fundamental to organic chemistry.
The methoxy group's electron-donating nature significantly influences the reactivity of Benzene, 2-bromo-1-(bromomethyl)-4-methoxy. This effect is particularly evident in reactions involving electrophilic substitution, where it directs incoming electrophiles to specific positions on the benzene ring. Recent computational studies have provided detailed insights into these effects, enabling chemists to predict and control reaction outcomes more effectively.
Beyond its direct applications, this compound serves as a valuable model system for studying reaction kinetics and thermodynamics. Its well-defined structure and reactivity make it an ideal candidate for exploring complex reaction pathways under varying conditions. Such studies are crucial for advancing our understanding of organic chemistry and developing new synthetic methodologies.
In conclusion, Benzene, 2-bromo-1-(bromomethyl)-4-methoxy (CAS No. 54788-18-0) is a versatile compound with wide-ranging applications across multiple disciplines. From organic synthesis and materials science to medicinal chemistry and fundamental chemical research, this compound continues to play a pivotal role in advancing scientific knowledge and technological innovation.
54788-18-0 (2-bromo-1-(bromomethyl)-4-methoxybenzene) Related Products
- 109135-68-4(Phenol, 2,5-dibromo-4-(bromomethyl)-)
- 135588-90-8(1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene)
- 1247089-82-2(1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene)
- 53207-00-4(1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene)
- 59297-29-9(3-Bromo-5-methoxybenzyl Bromide)
- 92264-14-7(Naphthalene, 1-bromo-2-(bromomethyl)-4,5-dimethoxy-)
- 113172-87-5(2-bromo-1-(bromomethyl)-3-methoxybenzene)
- 14542-71-3(3,5-Dibromo-4-methylanisole)
- 19614-12-1(1-bromo-2-(bromomethyl)-4-methoxybenzene)
- 36942-56-0(2-Bromo-4-methoxy-1-methylbenzene)